1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride
Description
1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride (hereafter referred to as the target compound) is a piperazine derivative featuring a brominated pyrazole moiety linked via a carbonyl group. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes. The bromine atom and methyl group on the pyrazole ring contribute to unique electronic and steric properties, which may influence solubility, binding affinity, and metabolic stability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4O.ClH/c1-13-8(7(10)6-12-13)9(15)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKNEJUUKFZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride typically involves the following steps:
Preparation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by brominating 1-methyl-1H-pyrazole using bromine in the presence of a suitable catalyst.
Formation of the carbonyl derivative: The brominated pyrazole is then reacted with piperazine-2,5-dione to form the carbonyl derivative.
Hydrochloride formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the bromine or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of new derivatives with different substituents.
Scientific Research Applications
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antipyretic effects.
Biology: It is used in biological studies to understand the interaction with various biomolecules and cellular processes.
Material Science: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The bromine atom in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating in HBK series) or chloro (moderately electron-withdrawing in 1-(4-chlorophenyl)piperazine) groups, altering charge distribution and receptor interactions.
- Biological Implications : Piperazine derivatives with aromatic heterocycles (e.g., oxadiazole in , pyrazole in the target compound) often exhibit enhanced binding to enzymes or receptors due to hydrogen bonding and hydrophobic interactions.
Biological Activity
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is C10H14BrN3O, with a molecular weight of 272.15 g/mol. The compound features a piperazine ring, which is known for enhancing drug-like properties, such as solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C10H14BrN3O |
| Molecular Weight | 272.15 g/mol |
| CAS Number | 301326-27-2 |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For instance, research has shown that pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in various cancers .
Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with similar pyrazole structures demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro, indicating its potential as an anti-inflammatory agent .
Research Findings:
A study demonstrated that certain pyrazole derivatives significantly reduced LPS-induced inflammation in macrophages, highlighting their therapeutic potential in treating inflammatory diseases .
Antibacterial Activity
The antibacterial activity of pyrazole derivatives is another area of interest. Compounds similar to this compound have shown efficacy against various bacterial strains.
Table: Antibacterial Efficacy of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | E. coli | 6.25 μg/mL |
| Pyrazole derivative X | S. aureus | 12.5 μg/mL |
| Pyrazole derivative Y | Pseudomonas aeruginosa | 25 μg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against target enzymes or receptors.
Key Insights:
- Substituents : Electron-withdrawing groups (e.g., bromine) at the 4-position enhance antitumor activity.
- Piperazine Ring : The presence of the piperazine moiety improves solubility and bioavailability.
- Carbonyl Group : The carbonyl group plays a significant role in binding interactions with biological targets.
Q & A
Basic Question: What are the recommended synthetic strategies for preparing 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride?
Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions to generate the 4-bromo-1-methylpyrazole moiety. For example, using POCl₃ as a cyclizing agent at 120°C can yield 5-chloro-3-methylpyrazole intermediates .
Carbonylation : The pyrazole intermediate is converted to its carbonyl chloride using reagents like oxalyl chloride or thionyl chloride.
Piperazine Coupling : The carbonyl chloride reacts with piperazine in anhydrous solvents (e.g., dichloromethane or THF) under inert conditions. Triethylamine is often added to scavenge HCl .
Hydrochloride Salt Formation : The final product is precipitated by treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .
Basic Question: How should researchers characterize this compound to confirm its structure?
Answer:
Comprehensive characterization requires:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and pyrazole protons (δ ~6.0–7.5 ppm for aromatic protons). The carbonyl group typically appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Detect the carbonyl stretch (~1680–1720 cm⁻¹) and N–H stretches from the piperazine moiety .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak and isotopic pattern matching the bromine atom (m/z ratio with ~1:1 M/M+2 for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, especially for polymorphic forms .
Advanced Question: How can researchers optimize reaction yields when coupling the pyrazole carbonyl chloride with piperazine?
Answer:
Key optimizations include:
- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions. Anhydrous conditions prevent hydrolysis of the carbonyl chloride .
- Stoichiometry : A 1:1.2 molar ratio of pyrazole carbonyl chloride to piperazine ensures complete reaction while avoiding excess base (e.g., triethylamine), which can lead to emulsion formation .
- Temperature Control : Maintain 0–5°C during coupling to reduce thermal degradation. Graduient warming to room temperature improves mixing .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>98%) .
Advanced Question: What pharmacological activities are associated with piperazine-pyrazole hybrids, and how can their mechanisms be studied?
Answer:
Piperazine-pyrazole hybrids exhibit:
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Synergy with β-lactams can be tested via checkerboard assays .
- CNS Modulation : Assess serotonin/dopamine receptor binding via radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A). Behavioral studies in rodent models evaluate anxiolytic or antipsychotic effects .
- Anticancer Potential : Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Mechanistic studies include flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .
Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Common discrepancies and solutions:
- Unexpected Peaks in NMR :
- Mass Spec Fragmentation Anomalies :
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid water to prevent HCl gas release .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Advanced Question: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Stability :
- Thermal Stability :
- Solid State : Stable up to 150°C (DSC analysis). Above this, decomposition releases CO and NOₓ gases .
- Solution State : Degrades rapidly above 40°C. Use lyophilization for long-term storage .
Advanced Question: What computational methods can predict the compound’s bioactivity and ADMET properties?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., 5-HT receptors). The pyrazole carbonyl group often forms hydrogen bonds with Ser159/Thr160 residues .
- ADMET Prediction :
Basic Question: What analytical standards are recommended for quantifying this compound in biological matrices?
Answer:
- Internal Standards : Deuterated analogs (e.g., 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-piperazine-d₈ hydrochloride) minimize matrix effects in LC-MS/MS .
- Chromatography :
Advanced Question: How can researchers design analogs to improve metabolic stability?
Answer:
- Structural Modifications :
- Prodrug Strategies : Esterify the carbonyl group (e.g., ethyl ester) for enhanced oral bioavailability, with in vivo hydrolysis to the active form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
